molecular formula C17H25NO2 B3180660 Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate CAS No. 2306269-92-9

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate

Cat. No.: B3180660
CAS No.: 2306269-92-9
M. Wt: 275.4 g/mol
InChI Key: VKUHICZOKIHSCQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a methyl group, and a phenyl substituent at the 4-position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . Its synthesis typically involves nucleophilic substitution and acylation reactions, as exemplified by the preparation of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield) via reaction with di-tert-butyl carbonate in dioxane-water .

Properties

IUPAC Name

tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-12-10-17(4,11-13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUHICZOKIHSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-methyl-4-phenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and conditions as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, time, and the concentration of reactants. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

THPPC is primarily investigated for its role in the development of Proteolysis Targeting Chimeras (PROTACs) , which are innovative therapeutic agents designed for targeted protein degradation. The compound serves as a semi-flexible linker that facilitates the binding of PROTACs to target proteins, enhancing their efficacy in degrading specific proteins implicated in diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

Research indicates that THPPC can act as an enzyme inhibitor. For example, studies have shown its interaction with P-glycoprotein (P-gp), a crucial transporter in drug metabolism. The presence of hydroxyl groups in THPPC enhances binding affinity through hydrogen bonding interactions, potentially leading to improved drug delivery and efficacy .

Organic Synthesis

In organic chemistry, THPPC is utilized as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions . This versatility makes it valuable for synthesizing new compounds with desired biological activities.

Case Study 1: PROTAC Development

A notable study demonstrated the efficacy of THPPC as part of a PROTAC construct aimed at degrading target proteins associated with cancer. The semi-flexible nature of THPPC allows for optimal spatial arrangement necessary for effective protein recruitment and degradation. This study highlighted the potential of THPPC-based PROTACs in overcoming resistance mechanisms commonly seen in cancer therapies .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction between THPPC and P-glycoprotein. The study revealed that compounds containing hydroxyl groups exhibit enhanced binding affinities due to hydrogen bonding interactions. This finding suggests that THPPC could be engineered to improve drug absorption and distribution by modulating P-gp activity .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Reactivity

The table below highlights structural differences and their implications:

Compound Name Substituents/R-Groups Key Functional Features Reactivity/Applications
tert-Butyl 4-methyl-4-phenylpiperidine-1-carboxylate 4-methyl, 4-phenyl High steric hindrance; aromatic π-system Intermediate for kinase inhibitors
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridinyl Basic amino group; heteroaromatic ring Potential CNS-targeting agents
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate 4-methyl, 3-oxo Ketone for nucleophilic reactions Intermediate in Jak3 inhibitor synthesis
tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate 4-(4-methylbenzoyl) Aromatic ketone; lipophilic Photostability studies
tert-Butyl 4-formylpiperidine-1-carboxylate 4-formyl Aldehyde for conjugation Building block for Schiff base formation

Key Observations :

  • Reactivity : The 3-oxo analog () is more reactive toward nucleophiles due to its ketone, enabling further functionalization, whereas the Boc group in all analogs ensures amine protection during synthesis .

Biological Activity

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_2

This structure features a piperidine ring substituted with a tert-butyl group and a phenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which is crucial in the context of drug development for diseases such as tuberculosis. For instance, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM .
  • Receptor Binding : The compound's structure allows it to bind effectively to specific receptors, influencing cellular signaling pathways. This property is essential for its potential use in treating neurological disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Antimicrobial Inhibits Mycobacterium tuberculosis with MIC values indicating potent activity
Neuroprotective Potential Investigated for effects on neurological disorders through receptor modulation
Enzyme Inhibition Acts as an inhibitor for specific enzymes involved in metabolic pathways
Cytotoxicity Exhibited cytotoxic effects in certain cancer cell lines

Case Studies and Research Findings

  • Tuberculosis Research : A study highlighted the efficacy of the compound in inhibiting M. tuberculosis, emphasizing its potential as a lead compound for new anti-tuberculosis drugs. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency while maintaining low cytotoxicity against human cells .
  • Neurodegenerative Disease Models : Research has indicated that this compound may modulate pathways involved in neuroprotection. This was demonstrated through in vitro studies where the compound showed protective effects against neuronal cell death induced by toxic agents.
  • Cancer Therapy : The compound has also been investigated for its anticancer properties, showing enhanced cytotoxicity in various cancer cell lines compared to standard treatments. Its ability to induce apoptosis was particularly noted in hypopharyngeal tumor cells .

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures:

  • Personal Protective Equipment (PPE): Wear NIOSH-approved respirators (P95/P1 for low exposure; OV/AG/P99 for high exposure), EN374-certified gloves, safety goggles, and lab coats .
  • Ventilation: Use fume hoods or well-ventilated areas to minimize inhalation risks .
  • Waste Disposal: Segregate waste and utilize certified biological waste treatment services to prevent environmental contamination .
  • Emergency Protocols: Immediate decontamination of skin/eyes with water and medical consultation for exposure incidents .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: A typical multi-step synthesis involves:

Piperidine Ring Formation: Reacting tert-butylamine with substituted phenyl precursors under basic conditions.

Carboxylation: Introducing the carboxylate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) .

Purification: Column chromatography (e.g., silica gel) to isolate the product, with yields optimized by controlling reaction temperature (20–25°C) and stoichiometry .

Q. What are the known physicochemical properties of this compound?

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Contradictions in NMR or mass spectrometry data can be addressed by:

  • X-ray Crystallography: Using SHELX programs (e.g., SHELXL) for high-resolution refinement, particularly for resolving stereochemistry or conformational ambiguities .
  • Cross-Validation: Comparing IR, LC-MS, and elemental analysis to confirm functional groups and molecular weight .
  • Dynamic NMR: Analyzing temperature-dependent spectra to detect rotational barriers or tautomerism .

Q. What strategies optimize the synthesis yield under varying catalytic conditions?

Methodological Answer: Yield optimization involves:

  • Computational Screening: Employing quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental parameters (solvent, catalyst loading) .
  • Catalyst Selection: Testing palladium or copper catalysts for coupling reactions, with yields tracked via HPLC .
  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

Q. How can computational chemistry predict the reactivity of this compound in novel applications?

Methodological Answer:

  • Reactivity Descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
  • MD Simulations: Model interactions with biological targets (e.g., enzymes) to predict binding affinities or metabolic pathways .
  • Machine Learning: Train models on existing reaction datasets to propose optimal conditions for functionalization (e.g., sulfonation, alkylation) .

Q. What methodological considerations are critical for X-ray crystallography of derivatives?

Methodological Answer:

  • Crystal Quality: Use slow evaporation in dichloromethane/hexane mixtures to grow diffraction-quality crystals .
  • Data Collection: High-resolution synchrotron sources (≤1.0 Å) for twinned or low-symmetry crystals .
  • Refinement: SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • In Vitro Assays: Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) on human cell lines .
  • Ecotoxicology: Evaluate biodegradability via OECD 301F and bioaccumulation potential using logP calculations (predicted ~3.5) .
  • In Vivo Studies: Acute toxicity testing in rodent models (OECD 423) with dose escalation to establish LD₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.